molecular formula C12H20N6O7 B13396048 (2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid

(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid

Cat. No.: B13396048
M. Wt: 360.32 g/mol
InChI Key: HFOBENSCBRZVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurigene 1 is a peptidomimetic small-molecule inhibitor developed by Aurigene Discovery Technologies. It is designed to target immune checkpoint pathways, specifically the programmed cell death protein 1 (PD-1) and V-domain Ig suppressor of T cell activation (VISTA) pathways. This compound has shown potential in cancer immunotherapy by modulating the immune response to target and eliminate cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aurigene 1 involves multiple steps, including peptide synthesis and chemical modifications to enhance its stability and efficacy. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general peptide synthesis techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis are likely employed .

Industrial Production Methods

Industrial production of Aurigene 1 would involve scaling up the synthetic process while ensuring consistency, purity, and compliance with regulatory standards. This typically includes optimization of reaction conditions, purification processes, and quality control measures to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Aurigene 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction, but typically involve controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Aurigene 1 has several scientific research applications, particularly in the fields of:

Mechanism of Action

Aurigene 1 exerts its effects by binding to the PD-1 and VISTA proteins, thereby blocking their interaction with their respective ligands. This inhibition prevents the downregulation of immune responses, allowing T cells to effectively target and eliminate cancer cells. The compound’s mechanism involves the formation of a defective ternary complex, which disrupts the signaling pathways that suppress immune activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Aurigene 1

Aurigene 1 is unique due to its dual inhibition of both the PD-1 and VISTA pathways, which enhances its efficacy in modulating immune responses. Unlike some other inhibitors, Aurigene 1 does not show acute cytotoxicity, making it a safer option for therapeutic use .

Properties

Molecular Formula

C12H20N6O7

Molecular Weight

360.32 g/mol

IUPAC Name

2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)

InChI Key

HFOBENSCBRZVSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O

Origin of Product

United States

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